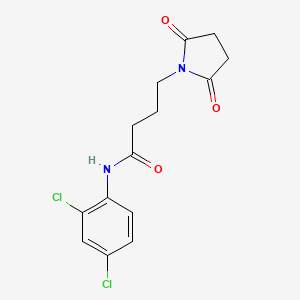![molecular formula C18H20Cl2N2O B4652407 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4652407.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea
Vue d'ensemble
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea, also known as diuron, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a non-selective herbicide, meaning that it can kill a wide range of plants, including both broadleaf and grassy weeds.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By blocking photosystem II, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea prevents the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects
Diuron has been shown to have a variety of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the uptake and transport of nutrients, such as nitrogen and phosphorus, in plants.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide, which makes it readily available for lab experiments. It is also relatively inexpensive and easy to handle. However, its non-selective nature can make it difficult to use in experiments that require specific plant species or varieties. Additionally, its persistence in soil and water can make it difficult to control in experimental settings.
Orientations Futures
There are several areas of research that could be explored in the future regarding N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea. One possible direction is to investigate its impact on non-target organisms, such as insects and aquatic life. Another direction is to explore the use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea in combination with other herbicides to increase its effectiveness. Finally, research could be done to develop new herbicides that have a similar mode of action as N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea but with less impact on the environment.
Conclusion
In conclusion, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mechanism of action involves inhibiting photosynthesis in plants, which can have a variety of biochemical and physiological effects. While N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has advantages for lab experiments, such as availability and affordability, its non-selective nature and persistence in soil and water can make it difficult to use in certain experimental settings. Future research directions could focus on its impact on non-target organisms, its use in combination with other herbicides, and the development of new herbicides with similar modes of action.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in scientific research to investigate its mode of action, its impact on non-target organisms, and its persistence in soil and water.
Propriétés
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O/c1-11(2)13-4-7-15(8-5-13)22-18(23)21-12(3)16-9-6-14(19)10-17(16)20/h4-12H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFVNSGQWCTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[4-(propan-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4652381.png)
![N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B4652383.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4652394.png)
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4652405.png)

![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4652418.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4652424.png)
![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)
![2-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652445.png)
![7-(3,5-dichlorophenyl)-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4652446.png)